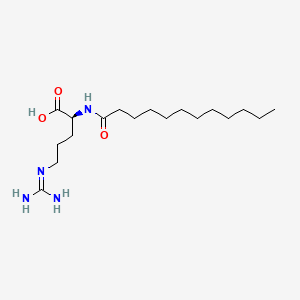

Lauroyl arginine

Description

Properties

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O3/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJKNGLLPGBHHO-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195279 |

Source

|

| Record name | N2-(1-Oxododecyl)-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42492-22-8 |

Source

|

| Record name | N-Lauroyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42492-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauroyl arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042492228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-(1-Oxododecyl)-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-(1-oxododecyl)-L-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAUROYL ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65091WP61D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Antimicrobial Action of Lauroyl Arginine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl Arginine, chemically known as Ethyl Lauroyl Arginate (LAE) or Nα-lauroyl-L-arginine ethyl ester, is a cationic surfactant with potent, broad-spectrum antimicrobial activity. Derived from lauric acid, L-arginine, and ethanol, it is recognized for its efficacy against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and molds.[1][2][3][4] This technical guide provides an in-depth exploration of the core mechanisms underlying LAE's antimicrobial action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. Its primary mode of action involves a rapid and disruptive interaction with the microbial cell membrane, leading to a cascade of events that culminate in cell death.[1][5]

Primary Mechanism of Action: Cell Membrane Disruption

The principal target of LAE is the microbial cell envelope.[4] As a cationic surfactant, the positively charged arginine headgroup of the LAE molecule electrostatically interacts with the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and teichoic acids.[6] This initial binding is followed by the insertion of the hydrophobic lauryl tail into the lipid bilayer, leading to a series of destabilizing events.

This interaction disrupts the structural integrity of the membrane, causing:

-

Increased Membrane Permeability: The insertion of LAE molecules creates pores or channels in the membrane, leading to a significant increase in its permeability.[7][8] This allows the uncontrolled passage of ions and small molecules into and out of the cell.

-

Membrane Depolarization: The influx of positive charges and the leakage of ions disrupt the delicate electrochemical gradient across the cell membrane, leading to its depolarization.[7][8] This dissipation of the membrane potential is a critical step in the antimicrobial process.

-

Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of vital cytoplasmic contents, including potassium ions, proteins, nucleic acids, and ATP.[1][5][7] This loss of essential molecules disrupts cellular homeostasis and metabolic functions.

The culmination of these events is a rapid loss of cell viability, ultimately leading to microbial death.[4]

Quantitative Data on Membrane Disruption

The following table summarizes the observed effects of LAE on the cell membranes of various microorganisms.

| Microorganism | LAE Concentration | Observed Effect | Quantitative Measurement | Reference(s) |

| Yersinia enterocolitica | 1 x MIC | Membrane Depolarization | Increase in bisoxonol-positive cells to 1.8% (from 0.6% in control) | [1][7] |

| Lactobacillus plantarum | 1 x MIC | Membrane Depolarization | Increase in bisoxonol-positive cells to 0.3% (from 0.1% in control) | [1][7] |

| Yersinia enterocolitica | 1 x MIC | Increased Membrane Permeability | Increase in propidium (B1200493) iodide-positive cells to 97.8% (from 0.7% in control) | [1][7] |

| Lactobacillus plantarum | 1 x MIC | Increased Membrane Permeability | Increase in propidium iodide-positive cells to 99.6% (from 0.01% in control) | [1][7] |

| Salmonella typhimurium | 32 µg/mL (MIC) | Potassium Leakage | 3.34 µg/mL increase in extracellular potassium after 30 min | [5] |

| Staphylococcus aureus | 8 µg/mL (MIC) | Potassium Leakage | 7.7 µg/mL increase in extracellular potassium after 30 min | [5] |

Secondary Mechanisms of Action

Beyond direct membrane damage, LAE exerts its antimicrobial effects through secondary mechanisms that further compromise cellular function.

Disruption of Cellular Energy Metabolism

LAE has been shown to interfere with crucial energy-producing pathways within microbial cells. Treatment with LAE leads to a significant decrease in intracellular ATP levels and a reduction in ATPase activity.[8] This depletion of the cell's primary energy currency hampers essential metabolic processes, contributing to the overall lethal effect of the compound.

Induction of Oxidative Stress

Exposure to LAE can induce a state of oxidative stress within microbial cells. This is characterized by a significant increase in the levels of intracellular reactive oxygen species (ROS) and the subsequent formation of malondialdehyde (MDA), a marker of lipid peroxidation.[8] The accumulation of ROS can cause widespread damage to cellular components, including DNA, proteins, and lipids, further contributing to cell death.

Quantitative Data on Secondary Mechanisms

| Mechanism | Microorganism | LAE Concentration | Observed Effect | Quantitative Measurement | Reference(s) |

| Energy Metabolism | Listeria monocytogenes | Not specified | Decreased intracellular ATP | Specific quantitative data not available in the search results | [8] |

| Energy Metabolism | Listeria monocytogenes | Not specified | Decreased ATPase activity | Specific quantitative data not available in the search results | [8] |

| Oxidative Stress | Listeria monocytogenes | Not specified | Increased intracellular ROS | Significantly increased levels observed | [8] |

| Oxidative Stress | Listeria monocytogenes | Not specified | Increased malondialdehyde | Significantly increased levels observed | [8] |

Antimicrobial Spectrum and Efficacy

LAE exhibits a broad spectrum of antimicrobial activity. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of LAE against a range of pathogenic and spoilage microorganisms.

Antibacterial Activity

| Microorganism | Gram Type | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Escherichia coli | Negative | 16 | 16 | [3] |

| Staphylococcus aureus | Positive | 8 | 16 | [3] |

| Salmonella typhimurium | Negative | 32 | Not Reported | [5] |

| Campylobacter jejuni | Negative | 32 | 32 | [2] |

| Campylobacter coli | Negative | 32-64 | 32-64 | [2] |

| Listeria innocua | Positive | 25 | Not Reported | [9] |

| Pseudomonas aeruginosa | Negative | 100 | Not Reported | [9] |

Antifungal Activity

| Microorganism | Type | MIC (µg/mL) | Reference(s) |

| Aspergillus ochraceus | Mold | 50 | [9] |

| Penicillium italicum | Mold | 50 | [9] |

| Cladosporium cladosporioides | Mold | 25 | [9] |

| Fusarium oxysporum | Mold | 100 | [9] |

| Botrytis cinerea | Mold | 50 | [9] |

| Saccharomyces cerevisiae | Yeast | 35 | [1] |

| Candida albicans | Yeast | 112.5 | [1] |

| Zygosaccharomyces bailii | Yeast | 62.5 | [1] |

Modulation of Signaling Pathways: Interference with Iron Homeostasis

At sub-inhibitory concentrations, LAE has been shown to modulate bacterial signaling pathways, notably interfering with iron homeostasis in Pseudomonas aeruginosa. This mechanism is distinct from its direct bactericidal action at higher concentrations and primarily affects biofilm formation.

LAE acts as an iron chelator, creating an iron-limiting environment for the bacteria. This triggers a cellular response where:

-

Iron acquisition genes are upregulated: The bacterium increases the expression of genes involved in the synthesis and uptake of siderophores (e.g., pyoverdine and pyochelin) in an attempt to scavenge for iron.

-

Iron storage genes are downregulated: Genes responsible for storing iron are repressed to conserve the limited available iron.

This disruption of iron signaling, a critical component for biofilm development in P. aeruginosa, leads to the inhibition of biofilm formation.

Signaling Pathway Diagram

Caption: LAE interference with iron signaling in P. aeruginosa.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of LAE that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the initial inoculum (MBC).

Methodology (Broth Microdilution):

-

Preparation of LAE Stock Solution: Prepare a stock solution of LAE in a suitable solvent (e.g., sterile deionized water or a solvent compatible with the assay medium).

-

Preparation of Microtiter Plates: Dispense sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform a two-fold serial dilution of the LAE stock solution across the wells of the microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well containing the LAE dilutions. Include a growth control well (inoculum without LAE) and a sterility control well (medium without inoculum).

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of LAE at which there is no visible growth (turbidity) compared to the growth control.

-

MBC Determination: To determine the MBC, subculture a fixed volume (e.g., 10 µL) from each well that showed no visible growth onto an appropriate agar (B569324) medium. Incubate the agar plates. The MBC is the lowest concentration of LAE that results in a ≥99.9% reduction in the initial inoculum count.

Assessment of Membrane Potential and Permeability using Flow Cytometry

Objective: To quantitatively assess the effect of LAE on bacterial membrane potential and permeability.

Methodology:

-

Bacterial Culture: Grow the test bacterium to the mid-logarithmic phase.

-

LAE Treatment: Expose the bacterial cells to different concentrations of LAE (e.g., sub-MIC, MIC, and supra-MIC) for a defined period. Include an untreated control.

-

Staining for Membrane Potential:

-

Add a membrane potential-sensitive dye, such as bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC4(3) or bis-oxonol), to the cell suspensions. This dye enters depolarized cells and exhibits increased fluorescence.

-

Incubate in the dark for a specified time.

-

-

Staining for Membrane Permeability:

-

Add a membrane-impermeable nucleic acid stain, such as propidium iodide (PI), to the cell suspensions. PI can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

-

Incubate in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cell suspensions using a flow cytometer.

-

Excite the dyes with appropriate lasers and collect the fluorescence emission at the corresponding wavelengths.

-

Gate the bacterial population based on forward and side scatter properties.

-

Quantify the percentage of cells that are positive for the membrane potential dye (depolarized) and the membrane permeability dye (permeabilized) in the treated and control samples.

-

Quantification of Intracellular ATP

Objective: To measure the effect of LAE on the intracellular ATP concentration of microbial cells.

Methodology (Luciferase-based Assay):

-

Bacterial Culture and Treatment: Grow the test bacterium and treat with LAE as described in the previous protocol.

-

ATP Extraction:

-

Harvest the bacterial cells by centrifugation.

-

Lyse the cells using a suitable extraction reagent to release the intracellular ATP.

-

-

Luminometry:

-

Add a luciferin-luciferase reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.

-

Measure the luminescence using a luminometer.

-

-

Quantification:

-

Generate a standard curve using known concentrations of ATP.

-

Determine the intracellular ATP concentration in the samples by comparing their luminescence to the standard curve.

-

Normalize the ATP concentration to the cell number or total protein content.

-

Measurement of Reactive Oxygen Species (ROS)

Objective: To determine if LAE treatment induces the production of intracellular ROS.

Methodology (Fluorescent Probe Assay):

-

Bacterial Culture and Treatment: Grow and treat the bacterial cells with LAE.

-

ROS Staining:

-

Add a cell-permeable fluorescent probe that becomes fluorescent upon oxidation by ROS, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to the cell suspensions.

-

Incubate in the dark.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of the cell suspensions using a fluorometer, fluorescence microscope, or flow cytometer.

-

An increase in fluorescence intensity in the LAE-treated samples compared to the control indicates an increase in intracellular ROS.

-

-

Quantification: Express the results as a fold-increase in fluorescence relative to the untreated control.

Conclusion

The antimicrobial action of lauroyl arginine is a multi-faceted process primarily initiated by a rapid and potent disruption of the microbial cell membrane. Its cationic nature facilitates a strong interaction with the negatively charged cell surface, leading to increased membrane permeability, depolarization, and leakage of essential intracellular components. This primary mechanism is further augmented by the disruption of cellular energy metabolism and the induction of oxidative stress. At sub-inhibitory concentrations, LAE can also modulate bacterial signaling pathways, such as iron homeostasis, thereby inhibiting biofilm formation. This comprehensive understanding of its mechanism of action underscores the potential of lauroyl arginine as an effective antimicrobial agent in various applications, from food preservation to pharmaceutical formulations. Further research into its interactions with specific cellular targets and its potential for synergistic combinations with other antimicrobials will continue to expand its utility in combating microbial growth.

Workflow and Logical Relationships

Caption: Overall antimicrobial mechanism of Lauroyl Arginine.

References

- 1. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of ethyl-lauroyl-arginate hypochloride in combination with high hydrostatic pressure processing on the microbial load and physico-chemical characteristics of minced and portioned chicken breast meat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl‐N‐dodecanoyl‐l‐arginate hydrochloride combats pathogens with low‐resistance generation by membrane attack and modifies gut microbiota structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. earthwormexpress.com [earthwormexpress.com]

- 5. Cellular effects of monohydrochloride of L-arginine, N-lauroyl ethylester (LAE) on exposure to Salmonella typhimurium and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review [frontiersin.org]

- 8. Antimicrobial effect of lauroyl arginate ethyl on Listeria monocytogenes and its application in controlling microbial contamination of enoki mushrooms (Flammulina velutipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. zaguan.unizar.es [zaguan.unizar.es]

Ethyl Lauroyl Arginate: A Comprehensive Technical Guide on Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl lauroyl arginate (LAE), also known as lauramide arginine ethyl ester, is a cationic surfactant with a broad spectrum of antimicrobial activity. Synthesized from lauric acid, L-arginine, and ethanol, it is recognized for its low toxicity and application as a preservative in the food and cosmetic industries.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of ethyl lauroyl arginate, including its chemical characteristics, solubility, stability, and surfactant behavior. Detailed experimental protocols for determining these properties are provided, alongside visual representations of its synthesis and antimicrobial mechanism of action to support research and development activities.

Chemical and Physical Properties

Ethyl lauroyl arginate hydrochloride (CAS No. 60372-77-2) is a white, hygroscopic powder.[1][3] The active ingredient is the hydrochloride salt of ethyl-Nα-lauroyl-L-arginate.[4] Commercial preparations typically contain 85-95% of the active compound.[4][5]

Table 1: General Chemical and Physical Properties of Ethyl Lauroyl Arginate

| Property | Value | References |

| Chemical Name | Ethyl-Nα-dodecanoyl-L-arginate hydrochloride | [6] |

| Synonyms | Ethyl lauroyl arginate HCl, Lauric arginate ethyl ester, LAE | [3][6] |

| CAS Number | 60372-77-2 | [1][6] |

| Molecular Formula | C₂₀H₄₁N₄O₃Cl | [6] |

| Molecular Weight | 421.02 g/mol | [1][3] |

| Appearance | White hygroscopic powder | [1][3] |

| Melting Point | 50.5 - 58.0 °C | [1][3] |

| Decomposition Temperature | > 107 °C | [3] |

| pH (1% aqueous solution) | 3.0 - 5.0 | [3][6] |

| pKa | ~10 - 11 | [1][7] |

| Isoelectric Point | > 12 | [1][7] |

Synthesis of Ethyl Lauroyl Arginate

The synthesis of ethyl lauroyl arginate is a two-step process followed by filtration.[4][5] The first step involves the esterification of L-arginine with ethanol. In the second step, the resulting ethyl arginate is reacted with lauroyl chloride.[4][5] The final product, ethyl lauroyl arginate hydrochloride, is then recovered as a white solid after filtration and drying.[4][5]

References

- 1. store.astm.org [store.astm.org]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. ASTM D1331-14 | KRÜSS Scientific [kruss-scientific.com]

- 4. database.ich.org [database.ich.org]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. pharma.gally.ch [pharma.gally.ch]

- 7. surface-technology-germany.de [surface-technology-germany.de]

An In-depth Technical Guide to the Synthesis and Chemical Structure of Ethyl Lauroyl Arginate (LAE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl lauroyl arginate hydrochloride (LAE), identified by the CAS number 60372-77-2, is a cationic surfactant derived from naturally occurring substances: L-arginine, lauric acid, and ethanol (B145695).[1][2] Marketed under synonyms such as lauric arginate ethyl ester and lauramide arginine ethyl ester (INS No. 243), LAE is recognized for its broad-spectrum antimicrobial activity against a range of bacteria, yeasts, and molds.[2][3][4] Its primary mechanism of action involves the disruption of microbial cell membranes, altering their permeability.[1] This efficacy, coupled with its rapid metabolism in the human body into endogenous compounds, has led to its approval as a preservative in food and cosmetic applications by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).[2][4] This document provides a detailed overview of its chemical structure, physicochemical properties, synthesis process, metabolic pathway, and analytical characterization methods.

Chemical Structure and Properties

Ethyl lauroyl arginate is the hydrochloride salt of the ethyl ester of Nα-lauroyl-L-arginine.[5] The molecule combines a hydrophobic lauroyl group (a C12 fatty acid chain) with the hydrophilic amino acid arginine, which is esterified with ethanol. This amphiphilic nature imparts its surfactant properties.

Chemical Name: Ethyl-Nα-dodecanoyl-L-arginate·HCl[3] Molecular Formula: C₂₀H₄₁N₄O₃Cl[3] Structural Formula: (A structural formula image would be placed here in a formal whitepaper)

Physicochemical Properties

LAE is a white, hygroscopic powder characterized by its high solubility in water and various organic solvents.[2][6] Its stability is pH and temperature-dependent, with greater stability observed under acidic conditions.[5]

| Property | Value | Reference |

| Molecular Weight | 421.02 g/mol | [3][5] |

| Appearance | White powder | [3] |

| Melting Point | 50.5°C to 58.0°C | [2][6] |

| Solubility (at 20°C) | >247 g/kg in water; Freely soluble in ethanol, propylene (B89431) glycol, glycerol | [3][4][5] |

| pH (1% aqueous solution) | 3.0 - 5.0 | [3] |

| Stability | Stable for >2 years in a closed container at room temperature | [4][5] |

Purity and Impurity Profile

Commercial preparations of LAE typically contain 85% to 95% of the active ingredient, ethyl-Nα-lauroyl-L-arginate HCl.[3][4] The manufacturing process can result in several by-products and residual starting materials, which are controlled within strict limits.

| Substance | Specification Limit | Reference |

| Assay (Ethyl-Nα-lauroyl-L-arginate·HCl) | 85% - 95% | [3] |

| Nα-Lauroyl-L-arginine | ≤ 3% | [3] |

| Lauric Acid | ≤ 5% | [3] |

| Ethyl Laurate | ≤ 3% | [3] |

| L-Arginine·HCl | ≤ 1% | [3] |

| Ethyl Arginate·2HCl | ≤ 1% | [3] |

| Water (Karl Fischer) | ≤ 5% | [3] |

| Total Ash (at 700°C) | ≤ 2% | [3] |

Synthesis of Ethyl Lauroyl Arginate HCl

The synthesis of LAE is typically a two-step chemical process. The first step involves the esterification of the amino acid L-arginine with ethanol, followed by a condensation reaction with lauroyl chloride.[2][3][5]

Caption: General workflow for the synthesis of Ethyl Lauroyl Arginate HCl.

Detailed Experimental Protocol: Two-Step Synthesis

The following protocol is a representative example derived from established patent literature.[7][8][9]

Step A: Esterification to form Ethyl Arginate Dihydrochloride [8]

-

To a suitable reactor, add L-arginine (e.g., 50 kg, 287.35 mol) and ethanol (e.g., 450 kg).[7]

-

While maintaining the temperature below 25°C with cooling, slowly add thionyl chloride (e.g., 130 kg, 1092.43 mol) dropwise. The molar ratio of thionyl chloride to L-arginine is typically between 3.5:1 and 4.5:1.[7][8]

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 30-45°C) for a period of 10 to 18 hours until the reaction is complete, indicated by the dissolution and clarification of the system.[7]

-

Concentrate the reaction mixture under reduced pressure to remove excess ethanol, yielding ethyl arginate dihydrochloride as the intermediate product.[8]

Step B: Acylation and Purification [7][9]

-

The ethyl arginate dihydrochloride intermediate is dissolved in an appropriate solvent system. In some methods, this is an organic system like tetrahydrofuran; in others, it is an aqueous medium.[5][7]

-

For aqueous synthesis, dissolve the intermediate in deionized water.[9]

-

Cool the solution to between 10-20°C.[9]

-

Adjust the pH of the solution to a range of 6.7-6.9 by the controlled addition of an alkali solution, such as sodium hydroxide.[9]

-

Slowly add lauroyl chloride dropwise to the reaction mixture while maintaining the temperature and pH. The reaction is typically stirred for 1-2 hours.[7][9]

-

Upon completion, the product, ethyl lauroyl arginate, may precipitate. The resulting solid is isolated via filtration.[3]

-

The isolated solid is then dried to yield the final product, ethyl lauroyl arginate hydrochloride. Further purification can be achieved through recrystallization from a suitable solvent like ethyl acetate (B1210297) or petroleum ether.[7][8]

Mechanism of Action and Metabolism

LAE functions as a preservative by acting on the cell membranes and cytoplasm of microorganisms.[4] As a cationic surfactant, it electrostatically interacts with the negatively charged components of microbial membranes, leading to instability and disruption of essential cellular functions, ultimately inhibiting growth.[1]

In vivo and in vitro studies show that LAE is rapidly metabolized in the body through hydrolysis.[2] The molecule is broken down into its constituent parts, which are common dietary components and are integrated into normal metabolic pathways.[2][6]

Caption: Proposed metabolic pathway of Ethyl Lauroyl Arginate (LAE) in the body.

Analytical and Characterization Methods

The quality control of LAE involves several analytical techniques to determine its purity, impurity profile, and physical characteristics. High-Performance Liquid Chromatography (HPLC) is the primary method for assay and the quantification of related substance impurities.[3]

Detailed Experimental Protocol: HPLC Analysis

This protocol for the determination of LAE and the impurity Nα-Lauroyl-L-arginine is based on the JECFA monograph.[3]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A suitable C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of two solutions:

-

Solution A: 0.02 M sodium pentanesulfonate in water, with pH adjusted to 3.0 using phosphoric acid.

-

Solution B: Acetonitrile.

-

Gradient Program: A specific gradient program would be defined, typically starting with a high percentage of Solution A and increasing the percentage of Solution B over time to elute all components.

-

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV absorbance at 215 nm.

-

Column Temperature: 40°C.

-

Standard Solution Preparation:

-

Accurately weigh about 50 mg of Ethyl-Nα-lauroyl-L-arginate·HCl standard and 15 mg of Nα-Lauroyl-L-arginine standard into a 50-mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to create a stock solution.

-

Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase.

-

-

Sample Solution Preparation:

-

Accurately weigh about 50 mg of the LAE test sample into a 50-mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

-

Procedure:

-

Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.

-

Record the peak areas. The retention time for ethyl-Nα-lauroyl-L-arginate·HCl is approximately 4.3 minutes under these conditions.[3]

-

Calculate the concentration of the analyte in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

-

Other key analytical tests include the Karl Fischer titrimetric method for determining water content and standard ash analysis conducted at 700°C.[3]

References

- 1. US20110077423A1 - Process for the synthesis of hydrochloride salt of n-fatty acylsubstituted amino acid ethyl esters - Google Patents [patents.google.com]

- 2. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. genemedsyn.com [genemedsyn.com]

- 5. fao.org [fao.org]

- 6. earthwormexpress.com [earthwormexpress.com]

- 7. Production and purification process of ethyl lauroyl arginate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN108101812B - Production and purification process of lauroyl arginine ethyl ester hydrochloride - Google Patents [patents.google.com]

- 9. CN105061266A - Preparation method of lauroyl arginine ethyl ester hydrochloride - Google Patents [patents.google.com]

Lauroyl Arginine: A Technical Guide to Biodegradability and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl arginine, and more specifically its ethyl ester derivative, ethyl lauroyl arginate (LAE), is a cationic surfactant with broad-spectrum antimicrobial properties. Its favorable safety profile and efficacy have led to its use as a preservative in food, cosmetics, and pharmaceutical applications.[1][2] Understanding the biodegradability and metabolic fate of this compound is crucial for assessing its environmental impact and ensuring its safety for human use. This technical guide provides a comprehensive overview of the biodegradability and metabolic pathways of lauroyl arginine, presenting quantitative data, detailed experimental protocols, and visual representations of the core processes.

Biodegradability

Ethyl lauroyl arginate is recognized for its ready biodegradability, breaking down into naturally occurring substances.[1] The primary mechanism of degradation is hydrolysis, which is influenced by environmental factors such as pH.

Hydrolysis

The stability of ethyl lauroyl arginate is pH-dependent, with hydrolysis occurring more rapidly under neutral to alkaline conditions. The primary hydrolysis product is Nα-lauroyl-L-arginine (LAS), along with lauric acid and arginine.[3][4]

| pH | Half-life at 25°C | Reference |

| 4 | > 1 year | [5] |

| 7 | 57 days | [5] |

| 9 | 34 hours | [5] |

Ready Biodegradability (Aerobic)

Studies conducted according to the Organization for Economic Co-operation and Development (OECD) guideline 301B for ready biodegradability have demonstrated that ethyl lauroyl arginate undergoes ultimate degradation. This test measures the evolution of carbon dioxide (CO2) from the microbial mineralization of the test substance. A substance is considered readily biodegradable if it reaches 60% of its theoretical maximum CO2 production within a 10-day window during the 28-day test period.

| Test Substance | Time to Reach >60% Biodegradation | Test Guideline | Reference |

| Surfactant Sample 1 | 14 days | OECD 301B | [6] |

| Surfactant Sample 2 | 17 days | OECD 301B | [6] |

| Surfactant Sample 3 | 24 days | OECD 301B | [6] |

| Surfactant Sample 4 | 32 days | OECD 301B | [6] |

Note: The specific identity of the surfactant samples in the cited study was not disclosed as lauroyl arginine, but they represent typical results for surfactants undergoing ultimate degradation in an OECD 301B test.

Biodegradability in Seawater

Metabolic Pathways

In biological systems, ethyl lauroyl arginate is rapidly metabolized. The primary route of metabolism involves hydrolysis, followed by the entry of the resulting components into endogenous metabolic cycles.

In Vitro Metabolism

Studies using simulated gastrointestinal fluids and human plasma provide insight into the initial breakdown of ethyl lauroyl arginate.

| System | Time | Extent of Hydrolysis/Conversion | Products | Reference |

| Simulated Gastric Fluid | 1 hour | Stable | - | [6] |

| Simulated Intestinal Fluid | 1 hour | >90% conversion to arginine | Lauroyl Arginine (LAS), Arginine | [6] |

| Human Plasma | 4 hours | ~50% hydrolysis | Lauroyl Arginine (LAS) | [6] |

In Vivo Metabolism (Humans)

Following oral administration in human volunteers, ethyl lauroyl arginate is rapidly metabolized, leading to low systemic exposure to the parent compound.

| Dose | Analyte | Cmax (mean) | Tmax (hours) | Reference |

| 1.5 mg/kg | Ethyl Lauroyl Arginate (LAE) | Not detected (limit of quantification 1 ng/mL) | - | [6] |

| 1.5 mg/kg | Lauroyl Arginine (LAS) | 18.2 ng/mL | 2 | [6] |

| 1.5 mg/kg | 13C-Arginine | 124 ng/mL | 0.5 - 1 | [6] |

| 2.5 mg/kg | Ethyl Lauroyl Arginate (LAE) | Detected in 2 samples from 1 individual, near limit of quantification | - | [6] |

| 2.5 mg/kg | Lauroyl Arginine (LAS) | 23.9 ng/mL | 2 | [6] |

| 2.5 mg/kg | 13C-Arginine | 240 ng/mL | 0.5 - 1 | [6] |

The metabolic pathway of ethyl lauroyl arginate proceeds as follows:

-

Hydrolysis: The ethyl ester bond of LAE is hydrolyzed to form Nα-lauroyl-L-arginine (LAS) and ethanol.

-

Amide Cleavage: The amide bond of LAS is then cleaved to yield lauric acid and the amino acid L-arginine.

-

Entry into Endogenous Pathways:

-

Lauric Acid: Enters the β-oxidation pathway for fatty acid metabolism.

-

L-Arginine: Enters the urea (B33335) cycle and other metabolic pathways for amino acids.[3]

-

The following diagram illustrates the metabolic breakdown of ethyl lauroyl arginate.

Experimental Protocols

Ready Biodegradability: OECD 301B (CO2 Evolution Test)

This method evaluates the ultimate aerobic biodegradability of an organic compound.

Principle: A defined concentration of the test substance is incubated in a mineral medium inoculated with a microbial population (e.g., from activated sludge). The amount of CO2 produced is measured over 28 days and is expressed as a percentage of the theoretical maximum CO2 (ThCO2) that could be produced from the complete mineralization of the substance.[7][8][9]

Apparatus:

-

Aeration system with CO2-free air.

-

Temperature-controlled incubator (22 ± 2°C).

-

CO2 trapping system (e.g., bottles with barium hydroxide (B78521) or sodium hydroxide solution).

-

Titration equipment or a total organic carbon (TOC) analyzer.

Procedure:

-

Preparation of Mineral Medium: A mineral salt medium is prepared containing essential nutrients for microbial growth.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial inoculum.

-

Test Setup: The test substance is added to the mineral medium at a concentration to yield 10-20 mg of TOC per liter. The solution is inoculated with the prepared microbial culture. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared.

-

Incubation: The flasks are incubated in the dark at a constant temperature and aerated with CO2-free air.

-

CO2 Measurement: The CO2 evolved from the biodegradation process is trapped in an alkaline solution. The amount of CO2 is determined by titrating the remaining alkali or by measuring the inorganic carbon content of the trapping solution at regular intervals.

-

Data Analysis: The cumulative amount of CO2 produced is calculated and expressed as a percentage of the ThCO2.

The following diagram illustrates the workflow for the OECD 301B test.

In Vitro Hydrolysis in Simulated Gastrointestinal Fluids

Principle: This method assesses the chemical stability and hydrolysis of a test substance under conditions simulating the human stomach and small intestine.

Materials:

-

Simulated Gastric Fluid (SGF): Prepared according to USP standards, typically containing pepsin and hydrochloric acid to achieve a pH of around 1.2.

-

Simulated Intestinal Fluid (SIF): Prepared according to USP standards, typically containing pancreatin (B1164899) and having a pH of around 6.8.

-

Incubator or water bath (37°C).

-

Analytical instrumentation for quantifying the test substance and its hydrolysis products (e.g., HPLC-UV, LC-MS/MS).

Procedure:

-

Incubation: The test substance is added to pre-warmed SGF and SIF at a defined concentration.

-

Sampling: Aliquots are withdrawn from the incubation mixtures at various time points (e.g., 0, 30, 60, 120 minutes).

-

Sample Preparation: The reaction is quenched (e.g., by adding a solvent or adjusting the pH), and the samples are prepared for analysis (e.g., protein precipitation, extraction).

-

Analysis: The concentrations of the parent compound and its expected hydrolysis products are determined using a validated analytical method.

In Vivo Metabolism Study in Human Volunteers

Principle: This study investigates the pharmacokinetics and metabolism of a test substance in humans following oral administration. The use of isotopically labeled compounds (e.g., with 13C or 14C) facilitates the tracing and quantification of the substance and its metabolites.[6]

Study Design:

-

Subjects: A small group of healthy volunteers.

-

Dosing: Administration of a single oral dose of the labeled test substance.

-

Sample Collection: Blood and urine samples are collected at predefined time points before and after dosing.

-

Sample Analysis: Plasma and urine samples are analyzed for the parent compound and its metabolites using a sensitive and specific analytical method, such as LC-MS/MS.

Ethical Considerations: All human studies must be conducted in accordance with the principles of the Declaration of Helsinki and receive approval from an independent ethics committee. Informed consent must be obtained from all participants.

Conclusion

Lauroyl arginine, particularly in the form of its ethyl ester, demonstrates favorable biodegradability and is rapidly metabolized in biological systems. Its primary degradation pathway involves hydrolysis into naturally occurring components, which are then integrated into normal metabolic cycles. The data presented in this guide, along with the outlined experimental protocols, provide a robust framework for researchers, scientists, and drug development professionals to understand and further investigate the environmental and metabolic fate of this widely used antimicrobial agent.

References

- 1. Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review [frontiersin.org]

- 6. Metabolism and pharmacokinetics of ethyl N(alpha)-lauroyl-L-arginate hydrochloride in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]

- 9. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]

An In-depth Technical Guide to the Thermal and pH Stability of Lauroyl Arginine Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl lauroyl arginate (LAE), a cationic surfactant derived from lauric acid, L-arginine, and ethanol, is a widely utilized antimicrobial agent in the food, cosmetic, and pharmaceutical industries. Its broad-spectrum antimicrobial activity, coupled with a favorable safety profile, makes it an attractive ingredient for product formulation.[1][2][3] This technical guide provides a comprehensive overview of the thermal and pH stability of lauroyl arginine in aqueous solutions, offering critical data and methodologies for researchers and formulation scientists.

pH Stability of Lauroyl Arginine Solutions

The stability of lauroyl arginine is significantly influenced by the pH of the solution. It is most stable in acidic to neutral conditions and undergoes hydrolysis as the pH becomes more alkaline. This base-catalyzed hydrolysis is a critical factor to consider during formulation and storage.[1][2]

Quantitative pH Stability Data

The degradation of lauroyl arginine in aqueous solutions follows pseudo-first-order kinetics. The half-life of LAE at various pH values at 25°C is summarized in the table below.

| pH | Temperature (°C) | Half-life | Reference |

| 4 | 25 | > 1 year | [1][2][4] |

| 7 | 25 | 57 days | [1][2] |

| 9 | 25 | 34 hours | [1][2] |

As the data indicates, lauroyl arginine exhibits excellent stability at pH 4, making it well-suited for acidic formulations. However, its stability markedly decreases in neutral and alkaline conditions, which must be taken into account during the development of products with a pH greater than 7.

Thermal Stability of Lauroyl Arginine Solutions

Temperature is another critical parameter affecting the stability of lauroyl arginine solutions. Elevated temperatures can accelerate the hydrolysis of the ester bond, leading to the degradation of the active molecule.

Quantitative Thermal Stability Data

| Temperature (°C) | Duration | Observation | Reference |

| 100 | 5 hours | Minimal degradation | [4][5] |

| 121 | 1 hour | Minimal degradation | [4][5] |

| 180 | 20 minutes | 4-5% degradation | [4] |

| >107 | - | Decomposition occurs | [5] |

| 200-210 | - | Onset of thermal decomposition | [4] |

| 283.1 - 289.6 | - | Maximum degradation temperature (Tmax) | [4] |

It is important to note that the thermal stability of lauroyl arginine is also dependent on the pH of the solution, with degradation being more pronounced at higher pH values and elevated temperatures.[1]

Degradation Pathway: Hydrolysis

The primary degradation pathway for lauroyl arginine in aqueous solutions is hydrolysis. This process can occur at two main sites on the molecule: the ester linkage and the amide linkage. The predominant pathway is the base-catalyzed hydrolysis of the ethyl ester group, which leads to the formation of Nα-lauroyl-L-arginine (LAS) and ethanol. A secondary hydrolysis pathway involves the cleavage of the amide bond, resulting in L-arginine ethyl ester and lauric acid.[1][3]

Experimental Protocols

Protocol 1: pH Stability Study

This protocol outlines a typical experimental workflow for assessing the pH stability of a lauroyl arginine solution.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 4, 7, and 9) using standard laboratory procedures.

-

Preparation of Lauroyl Arginine Stock Solution: Accurately weigh and dissolve a known amount of lauroyl arginine hydrochloride in a suitable solvent (e.g., deionized water or a hydroalcoholic mixture) to create a stock solution of known concentration.

-

Sample Preparation: Add a precise volume of the lauroyl arginine stock solution to each buffer solution to achieve the desired final concentration for the stability study.

-

Incubation: Store the prepared samples in a temperature-controlled environment (e.g., a 25°C incubator) and protect them from light.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), withdraw an aliquot from each sample.

-

Analysis: Analyze the withdrawn aliquots using a validated stability-indicating HPLC-UV method to determine the concentration of the remaining lauroyl arginine.

-

Data Analysis: Plot the natural logarithm of the lauroyl arginine concentration versus time. The slope of the resulting linear regression will be the negative of the observed pseudo-first-order rate constant (k_obs).

-

Half-life Calculation: Calculate the half-life (t½) for the degradation at each pH using the formula: t½ = 0.693 / k_obs.

Protocol 2: Thermal Stability Study

This protocol describes a general procedure for evaluating the thermal stability of a lauroyl arginine solution.

Methodology:

-

Sample Preparation: Prepare a solution of lauroyl arginine in a buffer of a specific pH (e.g., pH 7) at a known concentration.

-

Aliquoting: Dispense the solution into multiple sealed vials to prevent evaporation during heating.

-

Incubation: Place the vials in constant-temperature ovens or water baths set at various elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Sampling: At specified time points, remove a vial from each temperature condition.

-

Cooling: Immediately cool the withdrawn vials to room temperature to quench the degradation reaction.

-

Analysis: Analyze the samples using a validated HPLC-UV method to determine the concentration of lauroyl arginine.

-

Kinetic Analysis: For each temperature, determine the degradation rate constant (k) by plotting the concentration or natural logarithm of the concentration versus time.

-

Arrhenius Plot (Optional): If data is collected at a sufficient number of temperatures, construct an Arrhenius plot by graphing the natural logarithm of the rate constants (ln(k)) against the reciprocal of the absolute temperature (1/T). The activation energy (Ea) for the degradation reaction can then be calculated from the slope of the line (slope = -Ea/R, where R is the gas constant).

Analytical Method: HPLC-UV for Lauroyl Arginine Quantification

A reversed-phase high-performance liquid chromatography (HPLC) method with UV detection is commonly employed for the quantification of lauroyl arginine and its degradation products.

Typical HPLC Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724) and 50 mM sodium acetate (B1210297) buffer (pH 4.5) in a gradient elution |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35°C |

| UV Detection | 215 nm |

| Internal Standard | Quinoxaline (example) |

Sample Preparation for HPLC Analysis:

-

Dilution: Dilute the stability samples with the mobile phase to a concentration within the linear range of the calibration curve.

-

Protein Precipitation (if necessary): For complex matrices, precipitate proteins by adding a suitable agent (e.g., acetonitrile or perchloric acid), followed by centrifugation.

-

Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Analytical Method: UV-Vis Spectrophotometry for Lauroyl Arginine Quantification

For a simpler, though less specific, quantification method, UV-Vis spectrophotometry can be used. This method often involves the formation of an ion-pair complex to enhance spectrophotometric detection.

Methodology:

-

Reagent Preparation: Prepare a solution of an ion-pairing agent, such as cobalt(II) tetrathiocyanate.[6]

-

Ion-Pair Formation: In an aqueous solution, mix the lauroyl arginine sample with the ion-pairing agent to form a colored complex.

-

Liquid-Liquid Extraction: Extract the formed ion-pair complex into a suitable organic solvent (e.g., ethyl acetate).

-

Spectrophotometric Measurement: Measure the absorbance of the organic phase at the wavelength of maximum absorbance for the complex.

-

Quantification: Determine the concentration of lauroyl arginine in the original sample by comparing the absorbance to a calibration curve prepared with known concentrations of lauroyl arginine.

Conclusion

The stability of lauroyl arginine is a critical consideration in the development of effective and stable formulations. This technical guide has provided a detailed overview of its pH and thermal stability, highlighting its greater stability in acidic conditions and its susceptibility to hydrolysis at higher pH and temperatures. The provided experimental protocols and analytical methods offer a framework for researchers and formulation scientists to conduct their own stability assessments and to develop robust products containing lauroyl arginine. A thorough understanding of these stability characteristics is essential for ensuring the efficacy and shelf-life of the final product.

References

- 1. Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System [mdpi.com]

- 2. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iris.unimo.it [iris.unimo.it]

- 5. earthwormexpress.com [earthwormexpress.com]

- 6. Analytical procedure for the determination of Ethyl Lauroyl Arginate (LAE) to assess the kinetics and specific migration from a new antimicrobial active food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Lauroyl Arginine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of lauroyl arginine derivatives, a class of cationic surfactants with growing interest in the pharmaceutical and cosmetic industries. This document summarizes key quantitative cytotoxicity data, details common experimental protocols for assessing cytotoxicity, and visualizes potential signaling pathways involved in the cytotoxic response.

Quantitative Cytotoxicity Data

The following tables summarize the 50% inhibitory concentration (IC50) values of various lauroyl arginine derivatives on different mammalian cell lines. These values provide a quantitative measure of the concentration of a substance required to inhibit a biological process by 50%. Lower IC50 values are indicative of higher cytotoxicity.

Table 1: Cytotoxicity of Lauroyl Arginine Esters

| Compound | Cell Line | Assay | IC50 | Reference |

| N-α-lauroylarginine ethyl ester (LAE) | L929 (Mouse connective tissue) | MTT | 0.68 mg/mL | [1] |

| N-α-myristoylarginine ethyl ester (MAE) | L929 (Mouse connective tissue) | MTT | 0.052 mg/mL | [1] |

| Mixture of MAE and Monolaurin (1:1) | L929 (Mouse connective tissue) | MTT | 0.89 mg/mL | [1] |

Table 2: Cytotoxicity of Arginine-Based Surfactants

| Compound | Cell Line | Assay | IC50 | Reference |

| 1,2-diacyl,3-O-(l-arginyl)-rac-glycerol (C8) | 3T3 (Murine fibroblast), HaCaT (Human keratinocyte) | Neutral Red Uptake | 30 - 300 µg/mL | [2] |

| 1,2-diacyl,3-O-(l-arginyl)-rac-glycerol (C10) | 3T3 (Murine fibroblast), HaCaT (Human keratinocyte) | Neutral Red Uptake | 30 - 300 µg/mL | [2] |

| 1,2-diacyl,3-O-(l-arginyl)-rac-glycerol (C12) | 3T3 (Murine fibroblast), HaCaT (Human keratinocyte) | Neutral Red Uptake | 30 - 300 µg/mL | [2] |

| 1,2-diacyl,3-O-(l-arginyl)-rac-glycerol (C14) | 3T3 (Murine fibroblast), HaCaT (Human keratinocyte) | Neutral Red Uptake | 30 - 300 µg/mL | [2] |

| 12,12-l-arginine | 3T3 (Murine fibroblast), HaCaT (Human keratinocyte) | Neutral Red Uptake | 565 µM | [3] |

| Arg-nonyl ester (ANE) | Caco-2 (Human colorectal adenocarcinoma) | Not specified | Cytotoxic at and above CMC (7.5 mM) | [4] |

| Arg-hexadecanoyl ester (AHE) | Caco-2 (Human colorectal adenocarcinoma) | Not specified | Cytotoxic at and above CMC (2 mM) | [4] |

Table 3: Cytotoxicity of Gemini Arginine-Based Surfactants

| Compound | Cell Line | Assay | Cytotoxicity | Reference |

| Nα,Nω-bis(Nα-acylarginine)α,ω-alkylendiamides (bis(Args)) | Not specified | Not specified | Lower cytotoxicity than bis-QACs homologues | [1] |

Experimental Protocols

The following section details a representative experimental protocol for assessing the in vitro cytotoxicity of lauroyl arginine derivatives using the MTT assay, a widely adopted colorimetric method.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Mammalian cell line of interest (e.g., L929, 3T3, HaCaT)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Lauroyl arginine derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the lauroyl arginine derivative in complete cell culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium without the test compound).

-

Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Caption: General workflow of the MTT assay for determining cytotoxicity.

Signaling Pathways in Cationic Surfactant-Induced Cytotoxicity

The precise signaling pathways leading to cytotoxicity induced by lauroyl arginine derivatives in mammalian cells are not yet fully elucidated. However, studies on other cationic surfactants suggest that apoptosis, or programmed cell death, is a common mechanism.[3][5] The positive charge of these surfactants is believed to play a crucial role in initiating the apoptotic process.[3]

A potential mechanism involves the disruption of the cell membrane, leading to a cascade of intracellular events. One proposed pathway, based on studies of other surfactants like surfactin, involves the generation of reactive oxygen species (ROS).[6] This oxidative stress can then activate stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway. Activation of the JNK pathway can, in turn, trigger the mitochondrial apoptotic pathway. This is characterized by an increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, loss of mitochondrial membrane potential, and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the final stages of apoptosis by cleaving key cellular substrates.

Caption: A generalized signaling pathway for cationic surfactant-induced apoptosis.

Conclusion

This technical guide provides a summary of the current understanding of the in vitro cytotoxicity of lauroyl arginine derivatives. The compiled data indicates that the cytotoxicity of these compounds is dependent on their specific chemical structure, including the length of the fatty acid chain. The provided experimental protocol for the MTT assay offers a standardized method for assessing the cytotoxicity of these and other compounds. While the precise signaling pathways for lauroyl arginine derivative-induced cytotoxicity require further investigation, the proposed apoptotic pathway provides a framework for future research in this area. This information is intended to be a valuable resource for researchers and professionals in the fields of drug development and toxicology.

References

- 1. Arginine Gemini-Based Surfactants for Antimicrobial and Antibiofilm Applications: Molecular Interactions, Skin-Related Anti-Enzymatic Activity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cationic surfactants induce apoptosis in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arginine-based cationic surfactants: Biodegradable auxiliary agents for the formation of hydrophobic ion pairs with hydrophilic macromolecular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Surfactin induces apoptosis in human breast cancer MCF-7 cells through a ROS/JNK-mediated mitochondrial/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of Lauroyl Arginine: A Technical Deep Dive into its Self-Assembly and Aggregation Behavior

For Immediate Release

This technical guide provides an in-depth exploration of the self-assembly and aggregation behavior of lauroyl arginine, a cationic surfactant derived from natural components. The document is intended for researchers, scientists, and drug development professionals interested in the physicochemical properties and potential applications of this versatile molecule. We will delve into its synthesis, aggregation characteristics, and the experimental methodologies used for its characterization.

Introduction to Lauroyl Arginine

Lauroyl arginine, specifically its ethyl ester form, ethyl lauroyl arginate (ELA or LAE), is a cationic surfactant synthesized from lauric acid, L-arginine, and ethanol.[1] It is recognized for its potent antimicrobial activity against a broad spectrum of bacteria, yeasts, and molds.[1][2] This property has led to its approval as a food preservative in various countries.[1] The core of its functionality lies in its amphiphilic nature, which drives its self-assembly into various supramolecular structures in aqueous solutions. Understanding this behavior is critical for its application in drug delivery, formulation science, and antimicrobial therapies.

This guide will also differentiate between ethyl lauroyl arginate (ELA) and its hydrolyzed form, Nα-lauroyl-L-arginine (LAS), as their physicochemical properties and aggregation behaviors differ significantly. LAS, an amphoteric surfactant, exhibits a much lower solubility in aqueous media compared to ELA.[3][4]

Physicochemical Properties and Synthesis

Ethyl lauroyl arginate is a white powder with good water solubility.[3] The synthesis of ethyl lauroyl arginate is a two-step process involving the esterification of L-arginine with ethanol, followed by the condensation of the resulting ethyl arginate with lauroyl chloride.[5]

Below is a workflow illustrating the synthesis of ethyl lauroyl arginate.

The physicochemical properties of both ethyl lauroyl arginate (ELA) and Nα-lauroyl-L-arginine (LAS) are summarized in the table below.

| Property | Ethyl Lauroyl Arginate (ELA) | Nα-Lauroyl-L-arginine (LAS) | References |

| Molecular Formula | C₂₀H₄₁N₄O₃Cl | C₁₈H₃₆N₄O₃ | [6][7] |

| Molecular Weight | 421.02 g/mol | 356.5 g/mol | [6][7] |

| Appearance | White powder | - | [3] |

| Solubility in Water | > 247 g/kg at 20°C | Low (<0.1 mM) | [3][4] |

| Surfactant Type | Cationic | Amphoteric | [1][3][4] |

| Critical Micelle Conc. (CMC) | 0.18–0.21% (w/v) (approx. 4.3-5.0 mM) | Not explicitly reported, aggregation likely at solubility limit | [3][4] |

| Minimal Surface Tension | 25.4 - 31.8 mN/m | 43.8 mN/m (at solubility limit) | [3][4] |

Self-Assembly and Aggregation Behavior

The amphiphilic nature of lauroyl arginine derivatives drives their self-assembly into various nanostructures in aqueous environments. This behavior is highly dependent on factors such as concentration, pH, and the specific form of the molecule (ester vs. free acid).

Ethyl Lauroyl Arginate (ELA)

ELA, being a cationic surfactant with a single hydrophobic tail, readily forms micelles in aqueous solutions above its critical micelle concentration (CMC), which is reported to be in the range of 4.3-5.0 mM.[3] These micelles are typically spherical aggregates with a hydrophobic core composed of the lauroyl chains and a hydrophilic shell of arginine headgroups.

Nα-Lauroyl-L-arginine (LAS)

Nα-lauroyl-L-arginine (LAS) exhibits more complex, pH-dependent aggregation behavior. Its low aqueous solubility (<0.1 mM) suggests that aggregation occurs at very low concentrations.[3][4] The morphology of the aggregates is significantly influenced by the pH of the solution.

-

Acidic pH: At acidic pH, LAS is reported to self-assemble into spherical micelles. In this state, the peptide headgroup typically adopts a disordered or random coil conformation.[8][9]

-

Basic pH: As the pH increases, a conformational transition of the peptide headgroup from a random coil to a β-sheet structure occurs. This change in secondary structure drives a morphological transition of the self-assembled aggregates from micelles to fibers. At higher concentrations under basic conditions, these fibers can entangle to form hydrogels.[8][9]

The table below summarizes the pH-dependent aggregation behavior of Nα-lauroyl-L-arginine.

| Condition | Predominant Aggregate Morphology | Headgroup Conformation | References |

| Acidic pH | Spherical Micelles | Random Coil | [8][9] |

| Basic pH | Fibers, Hydrogels (at higher conc.) | β-sheet | [8][9] |

Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of cationic surfactants like lauroyl arginine is the disruption of the microbial cell membrane.[10] This process does not involve a specific signaling pathway but is rather a physical interaction leading to loss of membrane integrity and cell death.

The proposed mechanism involves the following steps:

-

Adsorption: The positively charged arginine headgroup of the surfactant electrostatically interacts with the negatively charged components of the bacterial cell membrane (e.g., phospholipids, teichoic acids).

-

Insertion: The hydrophobic lauroyl tail inserts into the hydrophobic core of the lipid bilayer.

-

Membrane Disruption: The accumulation of surfactant molecules within the membrane disrupts the lipid packing, leading to increased membrane permeability, leakage of intracellular components (ions, ATP, nucleic acids, and proteins), and ultimately, cell death.

The following diagram illustrates this proposed mechanism of membrane disruption.

Experimental Protocols

The characterization of lauroyl arginine's self-assembly and aggregation behavior relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Determination of Critical Aggregation Concentration (CAC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene (B120774), which is sensitive to the polarity of its microenvironment.

Materials:

-

Nα-lauroyl-L-arginine (LAS)

-

High-purity water, with pH adjusted as required

-

Pyrene stock solution (e.g., 0.1 mM in a volatile organic solvent like acetone (B3395972) or methanol)

-

Volumetric flasks and precision pipettes

-

Fluorometer

Protocol:

-

Sample Preparation: a. Prepare a stock solution of LAS in high-purity water at the desired pH. b. Prepare a series of dilutions from the stock solution to cover a concentration range well below and above the expected CAC. c. To a series of clean vials, add a small, fixed aliquot of the pyrene stock solution. d. Evaporate the solvent completely to leave a thin film of pyrene. e. Add the prepared LAS solutions to the vials, ensuring the final pyrene concentration is in the micromolar range. f. Allow the solutions to equilibrate, typically overnight with gentle stirring in the dark, to ensure complete dissolution of pyrene and formation of aggregates.

-

Fluorescence Measurement: a. Set the excitation wavelength of the fluorometer to approximately 335 nm for pyrene. b. Record the emission spectrum from approximately 370 nm to 400 nm for each sample. c. Determine the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).

-

Data Analysis: a. Calculate the ratio of the peak intensities (I₁/I₃) for each LAS concentration. b. Plot the I₁/I₃ ratio as a function of the logarithm of the LAS concentration. c. The CAC is determined from the inflection point of this plot, where a sharp decrease in the I₁/I₃ ratio indicates the partitioning of pyrene into the hydrophobic core of the aggregates.

Morphological Characterization by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and dimensions of the self-assembled aggregates.

Materials:

-

LAS solution with aggregates

-

TEM grids (e.g., carbon-coated copper grids)

-

Negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid solution)

-

Filter paper

-

Transmission Electron Microscope

Protocol:

-

Sample Preparation (Negative Staining): a. Place a drop of the LAS sample solution onto a clean piece of paraffin (B1166041) film. b. Place a TEM grid, carbon-side down, onto the drop for 1-2 minutes to allow the aggregates to adsorb. c. Wick away the excess sample solution with the edge of a piece of filter paper. d. Place the grid onto a drop of deionized water for a few seconds to wash, then wick away the water. e. Place the grid onto a drop of the negative staining agent for 30-60 seconds. f. Wick away the excess stain and allow the grid to air dry completely.

-

Imaging: a. Load the dried grid into the TEM. b. Operate the microscope at a suitable accelerating voltage (e.g., 80-120 kV). c. Acquire images of the aggregates at various magnifications.

-

Image Analysis: a. Analyze the images to determine the morphology (e.g., spherical, fibrillar, vesicular) and dimensions (e.g., diameter, length, width) of the aggregates.

Size Distribution Analysis by Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic size distribution of aggregates in solution.

Materials:

-

LAS solution with aggregates, filtered through an appropriate pore size filter (e.g., 0.22 µm) to remove dust and large particulates.

-

Disposable or quartz cuvettes

-

Dynamic Light Scattering instrument

Protocol:

-

Sample Preparation: a. Prepare the LAS solution at the desired concentration and pH. b. Filter the solution directly into a clean, dust-free cuvette. c. Ensure the sample is free of air bubbles.

-

Measurement: a. Place the cuvette in the DLS instrument and allow it to thermally equilibrate (typically 10-15 minutes). b. Set the measurement parameters, including the solvent viscosity and refractive index, and the measurement temperature. c. Perform the measurement, which involves illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light over time.

-

Data Analysis: a. The instrument's software will use the autocorrelation function of the scattered light intensity to calculate the translational diffusion coefficient. b. The Stokes-Einstein equation is then used to determine the hydrodynamic radius (Rh) and the size distribution of the aggregates. c. The polydispersity index (PDI) provides an indication of the width of the size distribution.

The following diagram outlines the general experimental workflow for characterizing lauroyl arginine aggregates.

Conclusion

Lauroyl arginine and its derivatives are fascinating molecules with complex self-assembly behaviors that are intrinsically linked to their functional properties, particularly their antimicrobial activity. The pH-responsiveness of Nα-lauroyl-L-arginine, leading to morphological transitions from micelles to fibers and hydrogels, opens up possibilities for its use in stimuli-responsive drug delivery systems and advanced biomaterials. A thorough understanding of its physicochemical properties and aggregation behavior, gained through the application of the experimental protocols detailed in this guide, is essential for harnessing its full potential in scientific research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. unchainedlabs.com [unchainedlabs.com]

- 5. fao.org [fao.org]

- 6. Nalpha-Lauroyl-L-arginine ethyl ester | C20H40N4O3 | CID 188214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Lauroyl Arginine | C18H36N4O3 | CID 6451888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Study of Synthesis and Physicochemical Properties of Arginine Derived Cationic Surfactants [article.sapub.org]

- 9. Key Protocols for Effective Utilization of Peptide Hydrogels in Research and Applications - Steel Furniture Blogs - Steela Industries [steelaindustries.com]

- 10. Cellular effects of monohydrochloride of L-arginine, N-lauroyl ethylester (LAE) on exposure to Salmonella typhimurium and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on Lauroyl Arginine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early-stage research on lauroyl arginine derivatives, with a primary focus on the well-studied compound Nα-lauroyl-L-arginine ethyl ester hydrochloride (LAE). This document delves into the synthesis, antimicrobial efficacy, mechanism of action, and toxicological profile of these cationic surfactants. Detailed experimental protocols and visual representations of key biological pathways are provided to support further research and development in this promising area.

Quantitative Data Summary

The following tables summarize key quantitative data gathered from various studies on lauroyl arginine derivatives, primarily focusing on LAE.

Table 1: Physicochemical Properties of Ethyl Lauroyl Arginate Hydrochloride (LAE)

| Property | Value | Reference |

| Molecular Formula | C₂₀H₄₁ClN₄O₃ | [1] |

| Molecular Weight | 421.02 g/mol | [2] |

| Appearance | White hygroscopic powder | [2] |

| Solubility in Water (20°C) | > 247 g/kg | [2] |

| Solubility in Other Solvents | Freely soluble in ethanol (B145695), propylene (B89431) glycol, and glycerol | [3] |

| pH (1% aqueous solution) | 3.0 - 5.0 | [3] |

| Melting Point | 50.5 - 58.0 °C | [3] |

Table 2: Antimicrobial Activity of Ethyl Lauroyl Arginate (LAE)

| Microorganism | MIC (µg/mL) | Reference |

| Escherichia coli | 64 | [4] |

| Listeria monocytogenes | 32 | [4] |

| Staphylococcus aureus | 16 - 32 | [4] |

| Salmonella typhimurium | 32 | [4] |

| Bacillus subtilis | 16 | [4] |

| Candida albicans | 112.5 | [3] |

| Saccharomyces cerevisiae | 35 | [3] |

MIC: Minimum Inhibitory Concentration

Table 3: Toxicological Data for Ethyl Lauroyl Arginate (LAE)

| Test | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | [5] |

| Dermal Irritation | Mild irritant | Rabbit | [5] |

| Eye Irritation | Severe irritant | Rabbit | [5] |

| Skin Sensitization | Not a sensitizer | Guinea pig | [5] |

| Mutagenicity (Ames test) | Negative | - | [5] |

| No-Observed-Adverse-Effect Level (NOAEL) (13-week study) | 15,000 ppm (diet) | Rat | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of lauroyl arginine derivatives.

Synthesis of Nα-Lauroyl-L-arginine Ethyl Ester Hydrochloride (LAE)

Objective: To synthesize LAE via a two-step process involving esterification of L-arginine followed by acylation.[2][3]

Materials:

-

L-arginine hydrochloride

-

Ethanol (absolute)

-